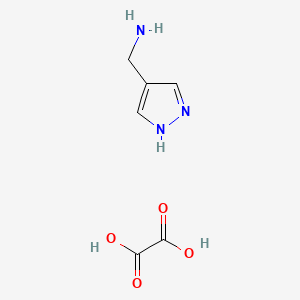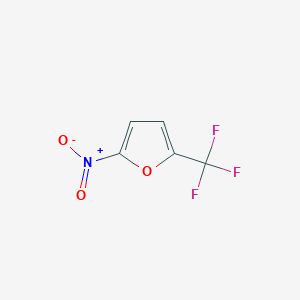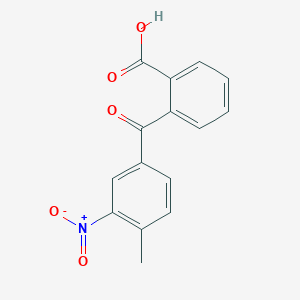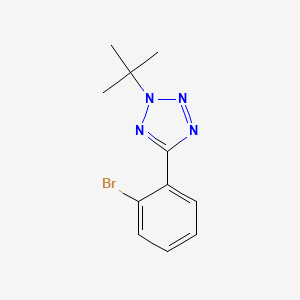![molecular formula C29H44N4 B3048093 1,3-Propanediamine, N1,N3-bis[(1R)-1-phenyl-2-(1-piperidinyl)ethyl]- CAS No. 156000-78-1](/img/structure/B3048093.png)
1,3-Propanediamine, N1,N3-bis[(1R)-1-phenyl-2-(1-piperidinyl)ethyl]-
Overview
Description
1,3-Propanediamine, N1,N3-bis[(1R)-1-phenyl-2-(1-piperidinyl)ethyl]- is a complex organic compound with the molecular formula C29H44N4 and a molecular weight of 448.69 g/mol It is characterized by the presence of two piperidinyl groups attached to a phenyl-ethyl chain, which is further connected to a propanediamine backbone
Preparation Methods
The synthesis of 1,3-Propanediamine, N1,N3-bis[(1R)-1-phenyl-2-(1-piperidinyl)ethyl]- involves multiple steps. One common synthetic route includes the reaction of 1,3-diaminopropane with (1R)-1-phenyl-2-(1-piperidinyl)ethyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,3-Propanediamine, N1,N3-bis[(1R)-1-phenyl-2-(1-piperidinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1,3-Propanediamine, N1,N3-bis[(1R)-1-phenyl-2-(1-piperidinyl)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N1,N3-bis[(1R)-1-phenyl-2-(1-piperidinyl)ethyl]- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-Propanediamine, N1,N3-bis[(1R)-1-phenyl-2-(1-piperidinyl)ethyl]- can be compared with other similar compounds, such as:
1,3-Propanediamine, N1,N3-bis[(1R)-1-phenyl-2-(1-morpholinyl)ethyl]-: This compound has a morpholinyl group instead of a piperidinyl group, leading to different chemical and biological properties.
1,3-Propanediamine, N1,N3-bis[(1R)-1-phenyl-2-(1-pyrrolidinyl)ethyl]-:
Properties
IUPAC Name |
N,N'-bis[(1R)-1-phenyl-2-piperidin-1-ylethyl]propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44N4/c1-5-14-26(15-6-1)28(24-32-20-9-3-10-21-32)30-18-13-19-31-29(27-16-7-2-8-17-27)25-33-22-11-4-12-23-33/h1-2,5-8,14-17,28-31H,3-4,9-13,18-25H2/t28-,29-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKOVWGUWRWJCJ-VMPREFPWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(C2=CC=CC=C2)NCCCNC(CN3CCCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C[C@@H](C2=CC=CC=C2)NCCCN[C@@H](CN3CCCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454092 | |
| Record name | N,N'-bis[(1R)-1-phenyl-2-piperidin-1-ylethyl]propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156000-78-1 | |
| Record name | N,N'-bis[(1R)-1-phenyl-2-piperidin-1-ylethyl]propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3048010.png)
![3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B3048012.png)




![1-(2-Chloroethylsulfanyl)-4-[4-(2-chloroethylsulfanyl)phenyl]sulfanylbenzene](/img/structure/B3048019.png)

![disodium;4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B3048022.png)


![(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B3048029.png)


